

An In-depth Technical Guide to APcK110 (CAS number 1001083-74-4)

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Compound of Interest

Compound Name: APcK110

Cat. No.: B15580336

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Abstract

APcK110 is a potent and selective inhibitor of the receptor tyrosine kinase KIT.^{[1][2][3][4]} It has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia (AML), a hematological malignancy where KIT mutations and signaling play a crucial role.^{[5][6][7]} This technical guide provides a comprehensive overview of **APcK110**, including its chemical properties, mechanism of action, and detailed protocols for key in vitro and in vivo experiments. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

APcK110, with the chemical name 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine, is a small molecule inhibitor with the following properties:

Property	Value	Reference
CAS Number	1001083-74-4	[1][2][3][4]
Molecular Formula	C ₂₀ H ₁₆ FN ₃ O ₂	[1][2][4]
Molecular Weight	349.36 g/mol	[1][2][4]
Purity	≥98% (HPLC)	[1][2][4]
Solubility	Soluble to 100 mM in DMSO	[2][4]
Storage	Store at -20°C	[1][2][4]

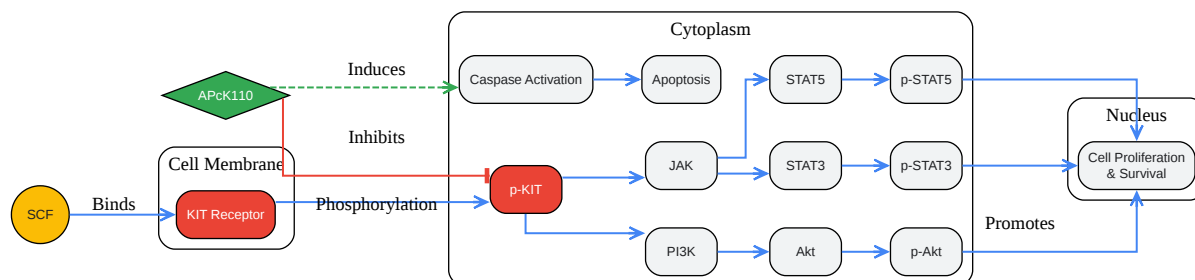
Note on Synthesis: A detailed, publicly available synthesis protocol for **APcK110** is not readily found in the scientific literature. However, the synthesis of the 1H-pyrazolo[3,4-b]pyridine core is well-documented and typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound.

Mechanism of Action and Biological Activity

APcK110 functions as a KIT inhibitor, suppressing the proliferation of cancer cells.[1][3] A key study demonstrated that **APcK110** inhibits the proliferation of the OCI/AML3 human AML cell line with an IC₅₀ of 175 nM.[1][2][3][4] Its mechanism of action involves the inhibition of KIT phosphorylation, which subsequently blocks downstream signaling pathways crucial for cell survival and proliferation, including STAT3, STAT5, and Akt.[1][2][6] Furthermore, **APcK110** has been shown to induce caspase-dependent apoptosis.[1][2][3][4][6]

Signaling Pathway

The binding of Stem Cell Factor (SCF) to its receptor, KIT, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. **APcK110** inhibits this initial phosphorylation step, thereby blocking the activation of key pathways like the PI3K/Akt and JAK/STAT pathways, which are critical for cell proliferation and survival.



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Figure 1. APcK110 Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of **APcK110**.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

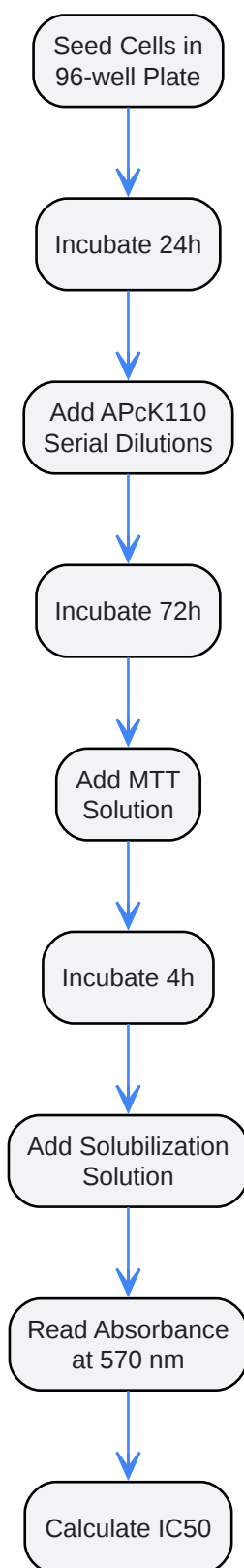
Materials:

- AML cell lines (e.g., OCI/AML3)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **APcK110** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **APcK110** in complete culture medium.
- Add 100 μ L of the **APcK110** dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.



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Figure 2. MTT Assay Experimental Workflow.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins in a sample.

Materials:

- AML cell lines
- **APcK110**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-KIT, anti-phospho-STAT3, anti-phospho-STAT5, anti-phospho-Akt, and total protein antibodies)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with various concentrations of **APcK110** for a specified time.
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates.
- Denature protein samples by boiling in Laemmli buffer.

- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caspase-Dependent Apoptosis Assay

Induction of apoptosis by **APcK110** can be confirmed by detecting the cleavage of caspase-3 and its substrate, PARP, via Western blotting.

Procedure: Follow the Western blotting protocol as described in section 3.2, using primary antibodies specific for cleaved caspase-3 and cleaved PARP. An increase in the levels of these cleaved proteins indicates the activation of the caspase cascade and induction of apoptosis.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies, providing a measure of the cytotoxic and anti-proliferative effects of a compound on cancer stem-like cells.

Materials:

- Primary AML patient samples or AML cell lines
- Methylcellulose-based medium (e.g., MethoCult™)
- **APcK110**
- 6-well plates or 35 mm dishes

Procedure:

- Treat cells with various concentrations of **APcK110** for a specified time (e.g., 24 hours).
- Wash the cells to remove the compound.
- Resuspend the cells in the methylcellulose-based medium at a low density (e.g., 1×10^3 cells/mL).
- Plate the cell suspension in 6-well plates or 35 mm dishes.
- Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator until colonies are visible.
- Stain and count the colonies (typically defined as containing >50 cells).
- Calculate the plating efficiency and the percentage of colony formation inhibition compared to the control.

In Vivo Efficacy

In a xenograft mouse model using OCI/AML3 cells, **APcK110** treatment has been shown to significantly extend the survival of the mice compared to a control group, demonstrating its anti-AML activity in vivo.[8]

Conclusion

APcK110 is a promising KIT inhibitor with potent in vitro and in vivo activity against acute myeloid leukemia. Its well-defined mechanism of action, involving the inhibition of key survival and proliferation signaling pathways and the induction of apoptosis, makes it an attractive candidate for further therapeutic development. The experimental protocols provided in this guide offer a framework for the continued investigation of **APcK110** and other similar targeted therapies.

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